molecular formula C13H16N2O2 B13938184 2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one

2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one

Cat. No.: B13938184
M. Wt: 232.28 g/mol
InChI Key: UCKDFFJYLLLAAJ-UHFFFAOYSA-N
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Description

2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)- is a chemical compound with the molecular formula C13H16N2O2. It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazaspiro[3.4]octan-7-one: Known for its potential as a sigma-1 receptor antagonist.

    2-Benzyl-2,5-diazaspiro[3.4]octan-1-one:

Uniqueness

2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)- is unique due to its specific spirocyclic structure and the presence of a methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2,5-diazaspiro[3.4]octan-3-one

InChI

InChI=1S/C13H16N2O2/c1-17-11-5-3-10(4-6-11)15-9-13(12(15)16)7-2-8-14-13/h3-6,14H,2,7-9H2,1H3

InChI Key

UCKDFFJYLLLAAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC3(C2=O)CCCN3

Origin of Product

United States

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